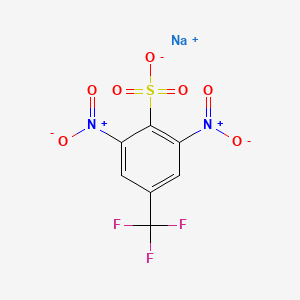

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Description

BenchChem offers high-quality Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGEZQHHQFWCY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371863 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54495-25-9 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a specialized organic reagent characterized by a highly electron-deficient aromatic ring. This structure is due to the presence of three potent electron-withdrawing groups: two nitro groups and a trifluoromethyl group. This configuration makes the benzenesulfonate an excellent leaving group, rendering the compound a powerful agent for nucleophilic aromatic substitution reactions.[1][2] While detailed research dedicated exclusively to this compound is limited, its structural analogy to well-known reagents like 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) allows for a comprehensive understanding of its probable reactivity and applications.

This guide provides a detailed overview of the known properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, its predicted reactivity, and a practical, field-proven protocol for a primary application—the derivatization and quantification of primary amines—using its close analog, TNBSA.

Core Properties and Specifications

The fundamental properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate have been compiled from chemical supplier and database information.[1][3]

| Property | Value |

| IUPAC Name | sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate[3] |

| Synonyms | 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt[1] |

| CAS Number | 54495-25-9[1][2][4][5] |

| Molecular Formula | C₇H₂F₃N₂NaO₇S[1][2] |

| Molecular Weight | 338.14 g/mol [1][2] |

| Appearance | White to light yellow powder or crystal[1][2] |

| Purity | ≥ 95% (as determined by titration)[1][2] |

| Storage Conditions | 2 - 8 °C[1][2] |

Predicted Reactivity and Mechanism of Action

The key to the utility of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate lies in its exceptional reactivity towards primary amines. The benzene ring is severely electron-deficient, making it highly susceptible to attack by nucleophiles.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

-

Nucleophilic Attack: A primary amine (R-NH₂), such as the epsilon-amino group of a lysine residue in a protein, attacks the C1 position of the benzene ring (the carbon bearing the sulfonate group).

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is stabilized by resonance across the electron-withdrawing nitro and trifluoromethyl groups.

-

Elimination of Leaving Group: The stable benzenesulfonate anion is eliminated, and the aromaticity of the ring is restored, resulting in the formation of a stable, covalently linked N-trinitrophenyl derivative.

This reaction is rapid and specific for primary amines at room temperature under mild alkaline conditions.[8] The resulting derivative is typically highly colored, allowing for spectrophotometric quantification.[9][10]

Key Applications in Research and Development

Based on its chemical structure and the known applications of analogous compounds, Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a valuable reagent in several fields:

-

Organic Synthesis: It serves as a potent agent for introducing a dinitro-trifluoromethylphenyl group onto a target molecule, which can be crucial for synthesizing complex pharmaceutical and agrochemical compounds.[1][5] The trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in drug candidates.[2]

-

Proteomics and Biochemistry: Its primary application is the derivatization and quantification of primary amino groups in peptides and proteins. This is essential for characterizing protein modifications and determining the concentration of amine-containing molecules.[11]

-

Analytical Chemistry: It can be used as a derivatizing reagent for the analysis of catecholamines, histamines, and other primary amines using techniques like gas chromatography.[8] The resulting derivatives often have excellent chromatographic properties and can be detected with high sensitivity.[8]

Experimental Protocol: Quantification of Primary Amines (Adapted from TNBSA Methods)

This protocol describes a robust, validated method for quantifying primary amines in a sample, such as a protein solution, using a reagent like TNBSA or, hypothetically, Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.[11][12]

Causality and Self-Validation

This protocol is designed as a self-validating system. A standard curve using a known concentration of an amino acid (e.g., glycine or an amino acid standard) is run in parallel with the unknown samples.[11][13] This calibration ensures that the absorbance readings of the samples can be accurately converted to molar quantities. The reaction buffer is a bicarbonate buffer at pH 8.5, which is critical; this mildly alkaline condition deprotonates the primary amino groups (R-NH₃⁺ to R-NH₂), making them nucleophilic and ready to react, while minimizing reagent hydrolysis that can occur at higher pH values.[6][7] Buffers containing primary amines, such as Tris or glycine, must be strictly avoided as they will react with the reagent and create a high background signal.[11]

Materials

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

-

Reagent Stock Solution: 1% (w/v) Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate or TNBSA in methanol or water.

-

Working Reagent Solution: 0.01% (w/v) solution prepared fresh by diluting the stock solution 1:100 in Reaction Buffer.[11]

-

Sample: Protein (20-200 µg/mL) or amino acid (2-20 µg/mL) dissolved or dialyzed into Reaction Buffer.[11]

-

Quenching/Stop Solution: 10% Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl).[11][12]

Step-by-Step Methodology

-

Sample Preparation: Prepare samples and a series of standards (e.g., glycine) to the desired concentrations in 0.1 M Sodium Bicarbonate buffer (pH 8.5). Pipette 0.5 mL of each sample and standard into separate microcentrifuge tubes.

-

Reagent Addition: Freshly prepare the 0.01% working reagent solution. Add 0.25 mL of this solution to each tube. Mix well by vortexing.

-

Rationale: A freshly prepared working solution is used to ensure maximum reactivity, as the reagent can slowly hydrolyze in aqueous buffer.

-

-

Incubation: Incubate all tubes at 37°C for 2 hours.

-

Rationale: Incubation at 37°C provides sufficient thermal energy to ensure the reaction proceeds to completion within a reasonable timeframe.

-

-

Reaction Termination: Add 0.25 mL of 10% SDS solution followed by 0.125 mL of 1 N HCl to each tube.

-

Rationale: The addition of acid stops the reaction by protonating any remaining free amines, rendering them non-nucleophilic. SDS helps to keep the derivatized product soluble, especially for proteins.

-

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the characteristic wavelength for the derivative (typically 335-345 nm for TNP-derivatives).[9][10][11]

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear equation from this curve to calculate the concentration of primary amines in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the amine quantification assay.

Caption: Workflow for primary amine quantification.

Conclusion

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a highly reactive derivatizing agent with significant potential in organic synthesis and biochemical analysis. Its powerful electrophilic nature, driven by three electron-withdrawing substituents, makes it an effective tool for the specific modification of primary amines. While direct literature on this compound is sparse, its functional analogy to TNBSA provides a solid foundation for its application in established protocols, such as the spectrophotometric quantification of amino groups in proteins and peptides. For researchers in drug development, the inclusion of the trifluoromethyl group offers an intriguing structural motif for modulating the physicochemical properties of synthesized molecules.

References

- Chem-Impex. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

- Thermo Fisher Scientific. (n.d.). TNBSA.

- CP Lab Safety. (n.d.). Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate, 25g, Each.

- Chem-Impex. (n.d.). 2,6-dinitro-4-(trifluorométhyl)benzènesulfonate de sodium.

- Chem-Impex. (n.d.). 2,6-dinitro-4-(trifluorometil)bencenosulfonato de sodio.

- TCI Chemicals. (n.d.). Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate.

-

National Center for Biotechnology Information. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. PubChem Compound Database. Retrieved from [Link].

- Hancock Lab. (n.d.). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

- ResearchGate. (n.d.). Trinitrophenylation mechanism. [Image].

- Thermo Fisher Scientific DE. (n.d.). TNBSA reaction scheme for detection of primary amines.

- Thermo Fisher Scientific SA. (n.d.). TNBSA reaction scheme for detection of primary amines.

- Guilloteau, M., et al. (1997). The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. Analytical Biochemistry, 249(2), 184–200.

-

Guilloteau, M., et al. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. PubMed. Retrieved from [Link].

- Narasimhachari, N., & Landa, B. (1979). Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic Acid as a Novel Derivatizing Reagent for the Analysis of Catecholamines, Histamines and Related Amines by Gas Chromatography With Electron-Capture Detection.

- ResearchGate. (n.d.). TNBSA reagent for amine detection.

- G-Biosciences. (n.d.). 2,4,6-Trinitrobenzene Sulfonic Acid Picrylsulfonic Acid (Cat. # BC86).

- Hancock Lab. (n.d.). Estimation of Amino Groups Using TNBS.

- TCI America. (n.d.). Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate 95.0+%.

- Santa Cruz Biotechnology. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid, sodium salt.

- ResearchGate. (n.d.). A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4‐Dinitro(trifluoromethoxy)benzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | C7H2F3N2NaO7S | CID 2737132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a novel derivatizing reagent for the analysis of catecholamines, histamines and related amines by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - US [thermofisher.com]

- 10. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, a versatile reagent in various chemical and pharmaceutical applications. The document details a robust synthetic pathway, starting from readily available precursors, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into the experimental design and rationale.

Introduction: Significance and Applications

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a highly functionalized aromatic compound with significant utility in organic synthesis and various industrial applications. Its unique molecular architecture, featuring two nitro groups and a trifluoromethyl group, renders the sulfonate a good leaving group in nucleophilic substitution reactions.[1][2][3][4] This property makes it an invaluable reagent for introducing the 2,6-dinitro-4-(trifluoromethyl)phenyl moiety into other molecules.

The compound's applications are diverse, spanning several scientific disciplines:

-

Pharmaceutical and Agrochemical Development: It serves as a key building block in the synthesis of complex organic molecules, including novel drug candidates and potent agrochemicals.[1][2][3][4] The trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in the target molecules.[1][2][3][4]

-

Analytical Chemistry: It is employed as a derivatizing reagent, for instance, in the analysis of catecholamines and histamines by gas chromatography, enhancing their detection.

-

Material Science: The compound's unique properties are leveraged in the creation of advanced polymers with improved thermal and chemical stability.[2]

-

Environmental Science: It is utilized in studies assessing the impact of pollutants, particularly in water quality testing.[1][2][5]

Strategic Synthesis Pathway

The synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a multi-step process that requires careful control of reaction conditions. The chosen strategy focuses on the sequential functionalization of a readily available starting material, 4-chlorobenzotrifluoride. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

Step 1: Dinitration of 4-Chlorobenzotrifluoride

The initial step involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzotrifluoride to introduce two nitro groups onto the benzene ring, yielding 4-chloro-3,5-dinitrobenzotrifluoride.

Causality of Experimental Choices:

-

Starting Material: 4-Chlorobenzotrifluoride is selected due to the directing effects of its substituents. The trifluoromethyl group is a meta-director and strongly deactivating, while the chloro group is an ortho-, para-director and deactivating. The nitration will preferentially occur at the positions ortho to the chloro group and meta to the trifluoromethyl group.

-

Reagents: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the standard and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the substituents on the aromatic ring.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) in a reaction vessel equipped with a thermometer and a dropping funnel, slowly add 4-chlorobenzotrifluoride while maintaining the temperature below 10 °C with an ice bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate, 4-chloro-3,5-dinitrobenzotrifluoride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Nucleophilic Aromatic Substitution (Strecker Sulfite Reaction)

The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group of 4-chloro-3,5-dinitrobenzotrifluoride is displaced by a sulfite group from sodium sulfite. This reaction is often referred to as a Strecker sulfite reaction.

Causality of Experimental Choices:

-

Substrate: The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the chlorine atom makes the aryl halide highly activated towards nucleophilic attack. This activation is crucial for the success of the substitution reaction.

-

Nucleophile: Sodium sulfite (Na₂SO₃) is an excellent and cost-effective source of the sulfite nucleophile.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve both the organic substrate and the inorganic salt, facilitating the reaction. The presence of a small amount of water can also be beneficial.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride in a suitable polar aprotic solvent (e.g., DMF).

-

Add an aqueous solution of sodium sulfite to the reaction mixture.

-

Heat the mixture to a temperature between 80-120 °C and stir for several hours. The reaction progress should be monitored by a suitable analytical technique such as high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture and add a saturated solution of sodium chloride to precipitate the product.

-

Collect the solid product by filtration and wash it with a small amount of cold water, followed by a non-polar solvent like hexane to remove any unreacted starting material.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

Comprehensive Characterization and Quality Control

A battery of analytical techniques is essential to confirm the identity, purity, and structural integrity of the synthesized Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

Caption: Workflow for the characterization of the final product.

Spectroscopic Characterization

| Technique | Expected Results |

| ¹H NMR | A singlet in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| Mass Spectrometry (ESI-) | A molecular ion peak corresponding to the anionic part of the molecule: [C₇H₂F₃N₂O₇S]⁻ at m/z ≈ 314.9. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro groups (asymmetric and symmetric stretching around 1550-1520 cm⁻¹ and 1350-1320 cm⁻¹), the sulfonate group (S=O stretching around 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹), and C-F stretching vibrations. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of the final product and for quantifying any residual starting material or by-products.

-

Titration: The purity of the sodium salt can be determined by titration.[1][2] This involves converting the salt to its corresponding sulfonic acid using a strong acid cation exchange resin, followed by titration with a standardized solution of sodium hydroxide.

Conclusion

This guide has detailed a logical and efficient pathway for the synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. The rationale behind the selection of reagents and reaction conditions has been explained, emphasizing the principles of organic synthesis. Furthermore, a comprehensive analytical workflow has been presented to ensure the identity and purity of the final product, which is critical for its intended applications in research and development. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for scientists working with this important chemical entity.

References

-

Chem-Impex International. (n.d.). 2,6-dinitro-4-(trifluorométhyl)benzènesulfonate de sodium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Wu, X., et al. (2005). Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts. The Journal of Organic Chemistry, 70(7), 2696-700.

-

PureSynth. (n.d.). Sodium 26-Dinitro-4-(Trifluoromethyl)Benzenesulfonate 95.0%. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry.

- ResearchGate. (n.d.). Reaction between aryl halides and sodium sulfinates a.

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

- ResearchGate. (n.d.). A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides.

- Wiley Online Library. (n.d.). Strecker Sulfite Alkylation.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

- ResearchGate. (n.d.). Infrared spectra of dinitro compound.

- A website with product details. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)

- Google Patents. (n.d.). Preparation of 4-chloro-3,5-dinitrobenzotrifluoride.

- Google Patents. (n.d.). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- Google Patents. (n.d.). Preparation of 3,5-dinitrobenzotrifluoride compounds.

Sources

An In-Depth Technical Guide to Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in Proteomics and Metabolomics

Introduction: A Modern Reagent for Complex Analytical Challenges

In the landscape of proteomics and metabolomics, the pursuit of enhanced sensitivity and comprehensive molecular detection is perpetual. Researchers and drug development professionals are continually seeking robust chemical tools to overcome the inherent challenges of analyzing complex biological matrices. Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate emerges as a potent derivatizing agent, designed to improve the analytical characteristics of primary amine-containing biomolecules, such as peptides, amino acids, and biogenic amines.

This guide provides a technical deep-dive into the core attributes, mechanism of action, and practical applications of this reagent. We will explore its utility in enhancing the ionization efficiency of peptides for mass spectrometry-based proteomics and in improving the chromatographic separation and detection of metabolites for metabolomics studies. The protocols and insights presented herein are grounded in established chemical principles and analogous validated methodologies, offering a framework for the successful integration of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate into advanced analytical workflows.

Core Compound Characteristics

A thorough understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| Synonyms | 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt | |

| CAS Number | 54495-25-9 | |

| Molecular Formula | C₇H₂F₃N₂NaO₇S | |

| Molecular Weight | 338.14 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Storage | 2 - 8 °C |

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The derivatization reaction hinges on the principle of Nucleophilic Aromatic Substitution (SNAr). The benzene ring of the reagent is rendered highly electron-deficient by the strong electron-withdrawing effects of two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃). This pronounced electrophilicity makes the ring susceptible to attack by nucleophiles.

Primary amines (R-NH₂), present at the N-terminus of peptides, the side chain of lysine residues, and in various metabolites, act as potent nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition of the Nucleophile: The primary amine attacks the carbon atom bearing the sulfonate leaving group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the electron-withdrawing nitro groups.[1][2][3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the stable sodium sulfonate (NaSO₃⁻) leaving group, resulting in the formation of a stable N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivative.[4]

This covalent modification appends the 2,6-dinitro-4-(trifluoromethyl)phenyl moiety to the target analyte.

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Application in Metabolomics: Enhancing Detection of Primary Amine-Containing Metabolites

In metabolomics, particularly when analyzing polar compounds like biogenic amines and amino acids, challenges such as poor retention on reversed-phase columns and low ionization efficiency in mass spectrometry are common. Derivatization with Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate addresses these issues by increasing the hydrophobicity and improving the gas-phase ionization of the target analytes.[5]

Workflow for Metabolite Derivatization

Caption: Workflow for metabolite derivatization and analysis.

Detailed Protocol: Derivatization of Biogenic Amines in Urine

This protocol is adapted from the established methodology for derivatizing primary amines for chromatographic analysis.[5]

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

-

Derivatization Reaction:

-

Add 100 µL of 0.1 M borate buffer (pH 9.0) to the urine sample.

-

Prepare a 10 mg/mL solution of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in acetonitrile.

-

Add 20 µL of the reagent solution to the buffered sample.

-

Vortex briefly and incubate at 60°C for 30 minutes in a heating block. This is based on optimized conditions for a similar reagent, 4-chloro-3,5-dinitrobenzotrifluoride.[4]

-

-

Reaction Quenching and Sample Cleanup:

-

After incubation, cool the samples to room temperature.

-

Add 10 µL of 1 M HCl to quench the reaction by lowering the pH.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

-

Mobile Phases:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Mass Spectrometry: Operate in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the derivatized analytes.

-

Mass Shift Calculation: The derivatization reaction results in the addition of the 2,6-dinitro-4-(trifluoromethyl)phenyl group.

-

Molecular Formula of Adduct: C₇H₂F₃N₂O₄

-

Monoisotopic Mass of Adduct: 251.0024 Da

This calculated mass will be added to the monoisotopic mass of the parent metabolite upon derivatization of a single primary amine.

Application in Proteomics: Enhancing Peptide Detection and Quantification

A significant challenge in bottom-up proteomics is the variable ionization efficiency of peptides in electrospray ionization mass spectrometry (ESI-MS). Peptides with poor ionization characteristics may go undetected, leading to incomplete proteome coverage. Derivatization of the N-terminal α-amino group and the ε-amino group of lysine residues with Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate can significantly enhance peptide ionization efficiency.[6][7] This is achieved by introducing a moiety that increases the hydrophobicity and potentially aids in protonation.

Workflow for Peptide Derivatization

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a novel derivatizing reagent for the analysis of catecholamines, histamines and related amines by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in Organic Solvents

Introduction

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a complex organic salt that presents unique challenges and opportunities in various chemical applications, including as a potential intermediate in organic synthesis. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility profile paramount for process development, reaction optimization, and formulation. This guide provides a detailed exploration of the factors governing the solubility of this compound in organic solvents, presents available solubility data, and outlines a robust methodology for its experimental determination.

The molecular structure of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is characterized by a highly substituted benzene ring. This substitution includes two electron-withdrawing nitro groups (-NO₂), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and an ionic sulfonate group (-SO₃⁻Na⁺). This combination of a bulky, nonpolar aromatic ring with highly polar and ionic functional groups results in a complex solubility behavior that does not always follow simple "like dissolves like" predictions.

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of dissolution. This process can be conceptually broken down into two main energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. For Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, several key physicochemical properties are at play:

-

Crystal Lattice Energy: As an ionic salt, this compound forms a crystalline solid with significant electrostatic interactions between the sodium cations (Na⁺) and the dinitro-trifluoromethyl-benzenesulfonate anions in the crystal lattice. The energy required to overcome these strong intermolecular forces is a major barrier to dissolution.

-

Polarity and Dipole Moment: The molecule possesses both highly polar (nitro and sulfonate groups) and nonpolar (trifluoromethylbenzene backbone) regions. The sulfonate group is ionic, which dominates the polarity. This makes the choice of solvent critical. Solvents with high dielectric constants are generally better at stabilizing the separated ions.

-

Hydrogen Bonding: The oxygen atoms in the nitro and sulfonate groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility through these specific interactions.

-

Size and Shape: The bulky nature of the anion can influence how effectively solvent molecules can solvate it, impacting the overall solubility.

Caption: Factors governing the solubility of the target compound.

Solubility Profile in Common Organic Solvents

Quantitative solubility data for Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is not widely published in readily accessible literature. However, based on its chemical structure, a qualitative solubility profile can be predicted and is summarized in the table below. These predictions are grounded in fundamental chemical principles and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and have relatively high dielectric constants to solvate the ions. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High | High dielectric constants effectively stabilize the dissociated ions, overcoming the lattice energy. |

| Ketones | Acetone, MEK | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less effective at solvating the ionic sulfonate group than polar aprotic solvents. |

| Ethers | Diethyl Ether, THF | Very Low | Low polarity and inability to effectively solvate the ions lead to poor solubility. |

| Halogenated | Dichloromethane, Chloroform | Very Low | Although polar, their ability to solvate ions is limited, and they lack hydrogen bonding donation. |

| Nonpolar Aromatic | Toluene, Benzene | Insoluble | Large mismatch in polarity between the ionic solute and the nonpolar solvent. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | No effective mechanism to overcome the crystal lattice energy or solvate the polar functional groups. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system by ensuring that a true equilibrium is reached between the solid and liquid phases.

Objective: To determine the saturation solubility of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in a given organic solvent at a specified temperature.

Materials and Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (solute)

-

Selected organic solvent

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 24, 48, 72 hours) to see when the concentration in solution plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Troubleshooting and Key Considerations

-

Supersaturation: Ensure that the system reaches equilibrium from an undersaturated state. Approaching equilibrium from a supersaturated state (e.g., by crash cooling a heated solution) can sometimes lead to metastable supersaturated solutions and inaccurate results.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form being used and to check for any phase changes during the experiment.

-

Solvate Formation: In some solvents, the dissolved compound may crystallize with solvent molecules incorporated into the crystal lattice, forming a solvate. This can alter the measured solubility.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials to ensure reliable and reproducible data.

-

Safety: Always handle Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate and all organic solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The solubility of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a complex interplay of its ionic nature, the high polarity imparted by its functional groups, and the properties of the chosen organic solvent. While quantitative data in the public domain is limited, a systematic approach based on chemical principles allows for a rational prediction of its solubility profile. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol. For any application requiring precise solubility data, the isothermal shake-flask method provides a robust and reliable experimental framework. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

A Technical Guide to the Spectral Properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, a key reagent in synthetic chemistry with significant applications in the pharmaceutical and agrochemical industries.[1] Due to a lack of publicly available experimental spectral data, this guide leverages advanced computational prediction methodologies to elucidate the compound's characteristic signatures in Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. The predicted data is critically evaluated in the context of structurally analogous compounds to ensure a high degree of scientific validity. This document serves as a valuable resource for researchers utilizing this compound, offering insights into its electronic and structural characteristics, and providing robust protocols for its empirical spectral analysis.

Introduction: Unveiling the Molecular Identity

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a versatile aromatic compound characterized by the presence of strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups, alongside a sulfonate (-SO3Na) moiety. This unique combination of functional groups imparts distinct reactivity and physical properties, making it a valuable tool in organic synthesis. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a comprehensive, albeit predictive, exploration of its UV-Vis and NMR spectral characteristics.

Molecular Structure:

Caption: 2D structure of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption characteristics of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate are dominated by the highly conjugated aromatic system, which is significantly influenced by the powerful electron-withdrawing nitro and trifluoromethyl groups.

Predicted UV-Vis Spectral Data

While experimental data is unavailable, predictions based on the chromophoric elements of the molecule suggest the following absorption maxima (λmax):

| Predicted λmax (nm) | Associated Electronic Transition | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ~210-220 | π → π | High |

| ~260-280 | n → π | Moderate |

Disclaimer: These values are estimations based on computational models and data from analogous compounds. Experimental verification is strongly recommended.

Interpretation of the Predicted UV-Vis Spectrum

The predicted UV-Vis spectrum is a consequence of the interplay between the benzene ring and its substituents.

-

π → π* Transitions: The intense absorption band predicted around 210-220 nm is characteristic of π → π* transitions within the benzene ring. The presence of multiple strong electron-withdrawing groups is known to cause a bathochromic (red) shift and an increase in intensity of this band compared to unsubstituted benzene. A study on the vacuum UV spectra of nitroaromatic compounds demonstrated that the addition of multiple nitro groups to a benzene ring leads to an increase in absorption intensity and a blue shift from approximately 240 nm to 210 nm.[2]

-

n → π* Transitions: The weaker absorption band anticipated in the 260-280 nm region is likely due to n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro groups. These transitions are typically less intense than π → π* transitions. The UV-Vis spectra of various nitroaromatic compounds show absorption in this region.[3][4]

Experimental Protocol for UV-Vis Spectral Acquisition

This protocol outlines a standardized procedure for obtaining the UV-Vis spectrum of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate.

Workflow for UV-Vis Analysis:

Caption: Standard workflow for quantitative UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly in the region of interest (e.g., methanol or acetonitrile).

-

Solution Preparation: Accurately weigh a sample of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, prepare a series of dilutions and measure their absorbance at λmax to construct a calibration curve according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Predicted NMR Spectral Data

The following chemical shifts (δ) are predicted based on computational models and analysis of similar structures.[5][6][7][8]

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.8 | s | 2H | Aromatic H (H-3, H-5) |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-2, C-6 |

| ~140 - 145 | C-1 |

| ~130 - 135 | C-4 |

| ~120 - 125 (q) | -CF₃ |

| ~115 - 120 | C-3, C-5 |

Predicted ¹⁹F NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the Predicted NMR Spectra

The predicted NMR spectra are consistent with the highly electron-deficient nature of the aromatic ring.

-

¹H NMR: The two aromatic protons (H-3 and H-5) are chemically equivalent due to the symmetry of the molecule. The strong deshielding effect of the adjacent nitro groups and the trifluoromethyl group at the para position is expected to shift their resonance significantly downfield to the region of 8.5 - 8.8 ppm. The signal would appear as a singlet as there are no adjacent protons to couple with. The ¹H NMR spectrum of the structurally similar 2,6-dinitroaniline shows aromatic protons in a comparable downfield region.[9]

-

¹³C NMR:

-

The carbons bearing the nitro groups (C-2 and C-6) are predicted to be the most downfield due to the strong electron-withdrawing nature of the nitro groups.

-

The carbon attached to the sulfonate group (C-1) will also be significantly downfield.

-

The carbon bearing the trifluoromethyl group (C-4) will appear downfield.

-

The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The ¹³C NMR spectrum of 1-nitro-2-(trifluoromethyl)benzene shows a quartet for the trifluoromethyl carbon.[10]

-

The protonated carbons (C-3 and C-5) are expected to be the most upfield of the aromatic carbons.

-

-

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to give a single resonance. The chemical shift is predicted to be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol for NMR Spectral Acquisition

A detailed protocol for acquiring high-quality NMR spectra of the target compound is provided below.

Workflow for NMR Analysis:

Caption: General workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents).

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse program.

-

-

Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Conclusion: A Predictive Yet Powerful Analysis

This technical guide has presented a comprehensive overview of the predicted UV-Vis and NMR spectral properties of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. While based on computational predictions and analogies to similar compounds, the provided data and interpretations offer a robust framework for understanding the spectral behavior of this important synthetic reagent. The detailed experimental protocols serve as a practical guide for researchers seeking to obtain empirical data. It is our hope that this guide will facilitate the effective use of this compound in research and development, and encourage the future publication of experimentally verified spectral data.

References

-

Chem-Impex. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

-

IUPUI ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Visualizer loader [nmrdb.org]

- 8. nova.chem.colostate.edu [nova.chem.colostate.edu]

- 9. 2,6-Dinitroaniline(606-22-4) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Note: A Robust Protocol for the Derivatization of Primary Amines using Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate for GC-MS Analysis

Introduction

The quantitative analysis of primary amines by gas chromatography-mass spectrometry (GC-MS) is often hindered by their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1] To overcome these challenges, derivatization is a critical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[2][3] This application note provides a detailed protocol for the derivatization of primary amines using Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, a highly effective reagent for this purpose. The corresponding acid, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, has been shown to react rapidly and specifically with primary amines at room temperature, making this class of reagents ideal for creating stable derivatives with excellent gas chromatographic properties.[4]

The introduction of the 2,6-dinitro-4-(trifluoromethyl)phenyl moiety to the primary amine not only increases its volatility and thermal stability but also significantly enhances its detectability, particularly with an electron-capture detector (ECD) or when using selected ion monitoring (SIM) in mass spectrometry.[4] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and sensitive method for the analysis of primary amines in various matrices.

Reaction Mechanism and Principle

The derivatization reaction proceeds via a nucleophilic aromatic substitution where the primary amine acts as the nucleophile, attacking the electron-deficient aromatic ring of the 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate and displacing the sulfonate group. The two electron-withdrawing nitro groups and the trifluoromethyl group strongly activate the benzene ring towards nucleophilic attack, facilitating a rapid and specific reaction with primary amines.[5] For analytes that also contain hydroxyl groups, a subsequent silylation step is employed to cap these polar functional groups, ensuring optimal chromatographic performance.[4]

Materials and Reagents

-

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CAS: 54495-25-9)[6]

-

Primary amine-containing analyte(s)

-

Anhydrous Pyridine

-

Anhydrous Acetonitrile

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Hexane

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction Vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas supply for evaporation

Experimental Protocols

Part 1: Derivatization with Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

This initial step targets the primary amine functional group.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh or pipette a known amount of the sample containing the primary amine into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare a 10 mg/mL solution of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate in anhydrous acetonitrile.

-

Reaction Initiation: To the dried sample, add 100 µL of anhydrous pyridine, followed by 100 µL of the Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate solution.

-

Reaction Incubation: Tightly cap the vial, vortex for 30 seconds, and incubate at 60°C for 30 minutes in a heating block.

-

Cooling: Allow the vial to cool to room temperature.

Diagram of the Derivatization Workflow (Part 1)

Caption: Workflow for primary amine derivatization.

Part 2: Silylation of Hydroxyl Groups (if applicable)

This second derivatization is necessary for analytes that also contain hydroxyl or other active hydrogen groups.

Step-by-Step Protocol:

-

Reagent Addition: To the cooled reaction mixture from Part 1, add 100 µL of BSTFA with 1% TMCS.

-

Reaction Incubation: Tightly cap the vial and heat at 70°C for 45 minutes.

-

Cooling: Allow the vial to cool to room temperature before proceeding to the extraction step.

Part 3: Sample Extraction and Clean-up

This step is crucial for removing excess reagents and preparing the sample for GC-MS injection.

Step-by-Step Protocol:

-

Quenching: Add 500 µL of deionized water to the reaction vial to quench the reaction.

-

Extraction: Add 500 µL of hexane to the vial, vortex vigorously for 1 minute, and then centrifuge for 5 minutes at 2000 rpm to separate the layers.

-

Collection of Organic Layer: Carefully transfer the upper organic (hexane) layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Final Sample Preparation: Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides a recommended starting point for the GC-MS analysis of the derivatized primary amines. Optimization may be required depending on the specific analytes and instrumentation.

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Data Interpretation

The derivatized primary amines will exhibit characteristic mass spectra. The molecular ion should be observable, and the fragmentation pattern will be influenced by the 2,6-dinitro-4-(trifluoromethyl)phenyl group. Key fragments may arise from the loss of nitro groups (NO₂) and cleavage at the C-N bond connecting the analyte to the derivatizing agent.

Trustworthiness and Self-Validation

To ensure the validity of this protocol, it is recommended to perform the following quality control measures:

-

Method Blank: A reagent blank (containing all reagents but no analyte) should be run to identify any potential contamination.

-

Positive Control: A known primary amine standard should be derivatized and analyzed to confirm the reaction efficiency and chromatographic performance.

-

Spiked Samples: For complex matrices, a known amount of the target analyte should be spiked into a sample to assess recovery and matrix effects.

Conclusion

This application note provides a comprehensive and detailed protocol for the derivatization of primary amines using Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate for subsequent GC-MS analysis. This method offers a robust and sensitive approach to overcome the analytical challenges associated with underivatized primary amines. The derivatization significantly improves the volatility, thermal stability, and chromatographic behavior of these compounds, enabling accurate and reliable quantification. By following the detailed steps and incorporating the recommended quality control measures, researchers can confidently apply this protocol to a wide range of applications in pharmaceutical, environmental, and biological research.

References

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

- Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(4), 589–595. doi: 10.1081/ese-120016922

- Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1057–1075. doi: 10.3390/metabo2041057

-

Preprints.org. (2024, January 14). Chemometric Approach for Discriminating the Effect of Raisin Syrup Sourdough on White Bread Aroma During Shelf Life. Retrieved from [Link]

- Gertsman, I., & Gangoiti, J. (2017). Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1523, 248–256. doi: 10.1016/j.chroma.2017.07.061

-

PubChem. (n.d.). Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate. Retrieved from [Link]

- Narasimhachari, N., & Vouros, P. (1979). Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a novel derivatizing reagent for the analysis of catecholamines, histamines and related amines by gas chromatography with electron-capture detection. Journal of Chromatography, 176(3), 359–366. doi: 10.1016/s0021-9673(00)89453-4

- Kind, T., et al. (2019). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 9(11), 269. doi: 10.3390/metabo9110269

- Um, I. H., et al. (2007). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of organic chemistry, 72(22), 8485–8492. doi: 10.1021/jo701509z

Sources

- 1. Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a novel derivatizing reagent for the analysis of catecholamines, histamines and related amines by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. escholarship.org [escholarship.org]

- 5. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Novel HPLC-UV Method for Amino Acid Analysis Utilizing Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate as a Pre-Column Derivatization Reagent

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of amino acids is fundamental in biomedical research, pharmaceutical development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful technique that enhances the sensitivity and chromatographic resolution of amino acids, which often lack a native chromophore. This application note details a robust method for the analysis of primary and secondary amino acids using Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate as a novel derivatizing agent. This reagent reacts with the amino groups of amino acids to form highly chromophoric N-2,6-dinitro-4-(trifluoromethyl)phenyl (DNP-TFM) derivatives. The trifluoromethyl group enhances the lipophilicity of the derivatives, promoting excellent separation on a reversed-phase C18 column.[1] This document provides a comprehensive guide, from the principles of the derivatization chemistry to a detailed, step-by-step protocol for sample preparation, derivatization, HPLC analysis, and data interpretation.

Introduction: The Rationale for a New Derivatizing Agent

Amino acid analysis is a cornerstone of protein characterization, nutritional analysis, and clinical diagnostics. Direct analysis of underivatized amino acids by HPLC is challenging due to their high polarity and lack of significant UV absorbance.[2] Pre-column derivatization addresses these issues by attaching a chromophoric or fluorophoric tag to the amino acid molecule prior to chromatographic separation.[3][4]

Classic derivatizing agents like 2,4-dinitrofluorobenzene (DNFB), o-phthaldialdehyde (OPA), and 9-fluorenylmethylchloroformate (FMOC) are widely used.[5][6][7] However, the search for reagents with improved reaction kinetics, derivative stability, and chromatographic properties is ongoing.

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate presents itself as an excellent candidate. Its chemical structure is analogous to traditional dinitrophenylating agents, but with two key modifications:

-

Trifluoromethyl (TFM) Group: The potent electron-withdrawing nature of the TFM group, in addition to the two nitro groups, is anticipated to increase the reactivity of the benzene ring towards nucleophilic attack by amino acids.

-

Benzenesulfonate Leaving Group: The sulfonate is an excellent leaving group, facilitating a rapid and efficient reaction under mild conditions.

This method leverages these properties to provide a sensitive and reliable workflow for amino acid quantification. The resulting DNP-TFM-amino acid derivatives are stable, possess strong UV absorbance, and are well-suited for reversed-phase HPLC separation.[8]

Principle of Derivatization Chemistry

The derivatization reaction proceeds via a nucleophilic aromatic substitution mechanism. The amino group of the amino acid, acting as a nucleophile, attacks the electron-deficient carbon atom of the benzene ring. This reaction is facilitated by a basic pH (typically pH 8-9), which ensures the amino group is in its deprotonated, more nucleophilic state (-NH2). The highly stable benzenesulfonate anion is subsequently displaced, forming a stable covalent bond between the nitrogen of the amino acid and the dinitrophenyl ring.

The reaction is illustrated below:

Caption: Derivatization via Nucleophilic Aromatic Substitution.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents

-

Amino Acid Standards: Analytical grade amino acid standard kit (e.g., Sigma-Aldrich, Cat# AAS18). Prepare a 1 mM stock solution in 0.1 M HCl.

-

Derivatization Reagent: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (e.g., TCI Chemicals, Cat# D5137[9]). Prepare a 15 mg/mL solution in acetonitrile.

-

Buffer: 1 M Sodium bicarbonate (NaHCO₃), pH adjusted to ~9.0.

-

Acid: 1 M Hydrochloric acid (HCl) for reaction quenching.

-

Solvents: HPLC-grade acetonitrile and water.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Sample Vials: Amber glass autosampler vials to protect derivatives from light.

Equipment

-

HPLC system with a UV-Vis detector, gradient pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Heating block or water bath.

-

Vortex mixer.

-

pH meter.

-

Analytical balance and volumetric glassware.

Workflow Overview

The entire analytical process, from sample preparation to data analysis, is outlined in the following workflow diagram.

Caption: Overall experimental workflow for amino acid analysis.

Detailed Derivatization Protocol

This protocol is designed for a final injection volume and should be scaled as needed.

-

Pipette Sample: To a 1.5 mL amber microcentrifuge tube, add 100 µL of the amino acid standard mixture or sample hydrolysate (containing approximately 1-10 nmol of total amino acids).

-

Adjust pH: Add 100 µL of 1 M sodium bicarbonate buffer (pH ~9.0). Vortex briefly to mix. The basic pH is crucial for deprotonating the amino groups, making them effective nucleophiles.

-

Add Reagent: Add 200 µL of the Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate solution (15 mg/mL in acetonitrile). A molar excess of the reagent ensures the complete derivatization of all amino acids.

-

Incubate: Cap the vial tightly and vortex. Incubate the mixture in a heating block at 60°C for 60 minutes. The elevated temperature accelerates the reaction rate.

-

Cool and Quench: After incubation, cool the vial to room temperature. Add 100 µL of 1 M HCl to stop the reaction by neutralizing the basic catalyst and protonating any remaining free amino groups.

-

Prepare for Injection: Add 500 µL of Mobile Phase A (0.1% TFA in water) to the vial. Vortex thoroughly. Transfer the solution to an autosampler vial for HPLC analysis.

HPLC-UV Analysis Protocol

The hydrophobic DNP-TFM derivatives are ideally separated using a gradient elution on a C18 column.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | The nonpolar stationary phase effectively retains the hydrophobic DNP-TFM derivatives. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for any residual polar character. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the strong organic solvent used to elute the derivatives. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 35°C | Elevated temperature reduces mobile phase viscosity and can improve separation efficiency. |

| Detection | UV at 340 nm | Dinitrophenyl derivatives exhibit a strong absorbance maximum around 340 nm.[10] |

| Injection Vol. | 20 µL | A typical injection volume for analytical HPLC. |

| Gradient Elution | See table below | A gradient is necessary to resolve both the more polar and highly nonpolar amino acid derivatives in a single run. |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 25.0 | 40 | 60 |

| 30.0 | 10 | 90 |

| 35.0 | 10 | 90 |

| 35.1 | 90 | 10 |

| 40.0 | 90 | 10 |

Expected Results and Method Validation

A successful analysis will yield a chromatogram with well-resolved peaks corresponding to the individual DNP-TFM-amino acid derivatives. The elution order will generally follow the polarity of the amino acid side chains, with hydrophilic amino acids (e.g., Aspartic Acid) eluting earlier and hydrophobic amino acids (e.g., Phenylalanine, Leucine) eluting later.

For quantitative analysis, a calibration curve should be generated using a series of known concentrations of the amino acid standard mixture. The peak area response for each amino acid should demonstrate good linearity (R² > 0.99) over the desired concentration range.[11]

Key validation parameters to establish the trustworthiness of the protocol include:

-

Specificity: Demonstrated by the resolution of all amino acid derivatives from each other and from reagent peaks.

-

Linearity: Assessed over a range of concentrations (e.g., 5-500 pmol/injection).[11]

-

Accuracy & Precision: Determined by analyzing a known standard at multiple concentrations. Precision (repeatability) should typically be <5% RSD.[12]

-

Limit of Detection (LOD) & Quantification (LOQ): The LOD is expected to be in the low picomole range, given the high molar absorptivity of the DNP chromophore.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Peak Area | Incomplete derivatization (pH too low, insufficient reagent, low temp/time). | Verify pH of bicarbonate buffer is ~9.0. Ensure reagent is not degraded. Increase incubation time or temperature. |

| Broad or Tailing Peaks | Column degradation. Inappropriate mobile phase pH. | Replace the column. Ensure TFA is present in both mobile phases to maintain a consistent low pH. |

| Poor Resolution | Gradient is too steep. Column is overloaded. | Optimize the gradient by making it shallower. Inject a smaller sample volume or a more dilute sample. |

| Large Early Eluting Peaks | Excess derivatization reagent or by-products. | This is common. Ensure the peaks of interest are well-resolved from these initial peaks. A solvent extraction step post-derivatization could be added if necessary. |

| Drifting Retention Times | Leak in the HPLC system. Column temperature fluctuation. Mobile phase composition changing. | Check for leaks. Ensure the column oven is stable. Prepare fresh mobile phases daily. |

Conclusion

The use of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate for the pre-column derivatization of amino acids offers a promising and robust analytical method. The high reactivity of the reagent, coupled with the excellent chromatographic properties and strong UV absorbance of the resulting derivatives, allows for sensitive and reliable quantification. This protocol provides a comprehensive framework for researchers and drug development professionals to implement this method for routine amino acid analysis in a variety of sample matrices.

References

- Teerlink, T., van der Heiden, C., & Waslander, A. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde.

- Cunico, R., Anton, G., Mayer, S., Shieh, P., & Smith, R. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 130–136.

- Kim, H., Kim, J., & Kim, J. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3348.

-

Michalina, K., & Monika, M. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 80(6), 841-852. [Link]

-

Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 32(1), 125-131. [Link]

-

Hewage, S., & Liyanage, R. (2018). Analysis of amino acids by high performance liquid chromatography. Journal of Analytical & Pharmaceutical Research, 7(5), 558-562. [Link]

-

Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Amino Acid Analysis Protocols (pp. 49-59). Humana Press. [Link]

-

Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols. [Link]

-